molecular formula C4H5F3O2S B13624856 3,3-Difluorocyclobutane-1-sulfonyl fluoride

3,3-Difluorocyclobutane-1-sulfonyl fluoride

Cat. No.: B13624856
M. Wt: 174.14 g/mol
InChI Key: RXMXJISICNGRAY-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutane-1-sulfonyl fluoride is a chemical compound characterized by a four-membered cyclobutane ring with two fluorine atoms attached at the 3rd positions (gem-difluoro). This ring system is linked to a sulfonyl fluoride (SO2F) group at the first position of the cyclobutane. The presence of fluorine atoms can alter the electronic properties of the ring and influence its reactivity, while the sulfonyl fluoride group is a highly reactive electrophile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides. A common method is the one-pot synthesis, which features mild reaction conditions using readily available and easy-to-operate reagents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of sulfonyl chlorides as intermediates, which are then converted to sulfonyl fluorides through nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutane-1-sulfonyl fluoride involves its highly reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and designing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluorocyclobutane-1-sulfonyl fluoride is unique due to its combination of a cyclobutane ring and a sulfonyl fluoride group. This structure imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C4H5F3O2S

Molecular Weight

174.14 g/mol

IUPAC Name

3,3-difluorocyclobutane-1-sulfonyl fluoride

InChI

InChI=1S/C4H5F3O2S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2

InChI Key

RXMXJISICNGRAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)S(=O)(=O)F

Origin of Product

United States

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